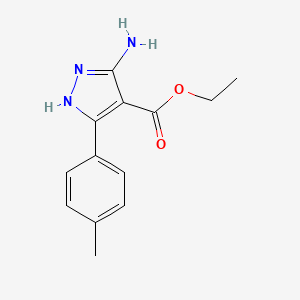

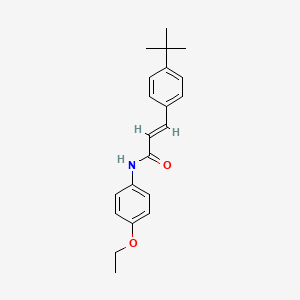

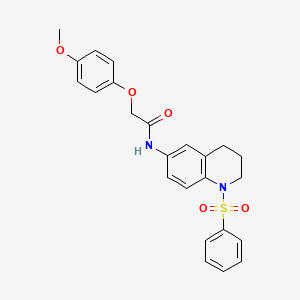

ethyl 3-amino-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-amino-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate, also known as EMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMP belongs to the pyrazole family of compounds and has a molecular formula of C14H16N4O2.

Applications De Recherche Scientifique

Pharmacology

In pharmacology, this compound has been explored for its potential in creating new therapeutic agents. The structural motif of the pyrazole ring, particularly when substituted with an ethyl 3-amino group and a 4-methylphenyl group, is known to exhibit significant biological activity. This includes antimicrobial properties , where derivatives have shown activity against bacteria comparable to standard drugs like ampicillin and gentamicin . Such compounds are valuable in the development of new antibiotics to combat resistant strains of bacteria.

Agriculture

In the agricultural sector, the antimicrobial properties of pyrazole derivatives can be harnessed to protect crops from fungal and bacterial diseases. Compounds with a thiophene moiety, which is structurally similar to the pyrazole derivative , have shown effectiveness against various plant pathogens . This can lead to the development of new plant protection chemicals that help ensure crop safety and food security.

Material Science

Ethyl 3-amino-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate derivatives can contribute to material science, particularly in the creation of organic semiconductors. Thiophene derivatives, which share a similar heterocyclic nature, are used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . The pyrazole derivative could potentially be used to develop new materials with improved electronic properties.

Biochemistry

In biochemistry, the compound’s derivatives could be used to study enzyme inhibition, given their potential biological activity. The ability to inhibit or modulate enzymes is crucial in understanding disease mechanisms and developing drugs. The antimicrobial activity of related compounds suggests that they could affect the biochemical pathways in microorganisms .

Medicinal Chemistry

The compound is a valuable precursor in medicinal chemistry for synthesizing various biologically active molecules. Its derivatives have been associated with a range of therapeutic applications, including antihypertensive , analgesic , anti-inflammatory , and antitumor agents . This versatility makes it an important scaffold for drug discovery and design.

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for constructing complex molecules. The presence of multiple reactive sites allows for various chemical transformations, leading to the creation of a diverse array of heterocyclic compounds. These compounds can have wide-ranging applications, from medicinal chemistry to material science .

Antiviral Research

Research into antiviral agents is another potential application. Derivatives of similar compounds have been found to exhibit antiviral activity, which could be explored with ethyl 3-amino-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate as well . This is particularly relevant in the context of emerging viral diseases and the need for new treatments.

Enzyme Reactivity Studies

Lastly, the compound could be used in studies focusing on enzyme reactivity. By observing how derivatives of the compound interact with various enzymes, researchers can gain insights into enzyme function and structure. This knowledge is essential for the development of enzyme-based diagnostics and therapeutics .

Propriétés

IUPAC Name |

ethyl 3-amino-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-3-18-13(17)10-11(15-16-12(10)14)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H3,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPASNNITHWXAJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1N)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-amino-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-fluorophenyl)carbonyl]-1H-indole-5-carbonitrile](/img/structure/B2972615.png)

![N-(2-(butyl(methyl)amino)ethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2972616.png)

![2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2972619.png)

![N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2972631.png)

![(Z)-methyl 2-(6-fluoro-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2972632.png)

![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2972636.png)